molecular formula C7H11N5O B13780761 5,6,7,8-Tetrahydro-4H-1,2,3A,6-tetraaza-azulene-3-carboxylic acid amide

5,6,7,8-Tetrahydro-4H-1,2,3A,6-tetraaza-azulene-3-carboxylic acid amide

Katalognummer: B13780761
Molekulargewicht: 181.20 g/mol
InChI-Schlüssel: UORXVMFTDNRXSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydro-4H-1,2,3A,6-tetraaza-azulene-3-carboxylic acid amide is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a tetraaza-azulene core, making it a valuable scaffold for the development of various therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-4H-1,2,3A,6-tetraaza-azulene-3-carboxylic acid amide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a suitable diketone, followed by cyclization to form the tetraaza-azulene core. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the availability of commercially viable precursors and reagents plays a crucial role in the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydro-4H-1,2,3A,6-tetraaza-azulene-3-carboxylic acid amide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrahydro-4H-1,2,3A,6-tetraaza-azulene-3-carboxylic acid amide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydro-4H-1,2,3A,6-tetraaza-azulene-3-carboxylic acid amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-4H-1,2,3A,6-tetraaza-azulene-3-carboxylic acid amide is unique due to its tetraaza-azulene core, which provides distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .

Eigenschaften

Molekularformel

C7H11N5O

Molekulargewicht

181.20 g/mol

IUPAC-Name

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide

InChI

InChI=1S/C7H11N5O/c8-6(13)7-11-10-5-1-2-9-3-4-12(5)7/h9H,1-4H2,(H2,8,13)

InChI-Schlüssel

UORXVMFTDNRXSR-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCN2C1=NN=C2C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.